1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane
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Overview
Description
1,3-Dioxolane, 2-(difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-, polymer with 1,1-difluoroethene is a complex fluorinated polymer. This compound is known for its unique chemical structure, which imparts exceptional properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial applications, particularly in the fields of coatings, adhesives, and sealants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-(difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-, polymer with 1,1-difluoroethene typically involves the polymerization of 1,1-difluoroethene with 1,3-dioxolane derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a metal halide or an organometallic compound. The polymerization process can be initiated through various methods, including free radical, anionic, or cationic polymerization, depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this polymer is typically carried out in large-scale reactors. The monomers are fed into the reactor along with the catalyst, and the reaction is maintained at a specific temperature and pressure to ensure optimal polymerization. The resulting polymer is then purified and processed into the desired form, such as pellets, films, or coatings.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-(difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-, polymer with 1,1-difluoroethene undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that enhance its properties.
Reduction: Reduction reactions can be used to modify the polymer’s structure and improve its performance in certain applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under controlled conditions.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced thermal stability, chemical resistance, and mechanical properties. These modified polymers find applications in advanced coatings, high-performance adhesives, and specialized sealants.
Scientific Research Applications
1,3-Dioxolane, 2-(difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-, polymer with 1,1-difluoroethene has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials with unique properties.
Biology: Employed in the development of biocompatible coatings and materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants for various industrial applications.
Mechanism of Action
The mechanism by which 1,3-Dioxolane, 2-(difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-, polymer with 1,1-difluoroethene exerts its effects is primarily through its unique chemical structure. The presence of multiple fluorine atoms imparts high thermal stability and chemical resistance. The polymer interacts with various molecular targets and pathways, depending on its application. For example, in drug delivery systems, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
Polytetrafluoroethylene (PTFE): Known for its high chemical resistance and low friction properties.
Polyvinylidene fluoride (PVDF): Exhibits excellent chemical resistance and mechanical properties.
Fluorinated ethylene propylene (FEP): Combines the properties of PTFE and PVDF, offering high chemical resistance and flexibility.
Uniqueness
1,3-Dioxolane, 2-(difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-, polymer with 1,1-difluoroethene stands out due to its unique combination of thermal stability, chemical resistance, and low surface energy. These properties make it particularly suitable for applications where extreme conditions are encountered, such as in high-performance coatings and advanced materials.
Properties
CAS No. |
80879-54-5 |
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Molecular Formula |
C7H2F10O2 |
Molecular Weight |
308.07 g/mol |
IUPAC Name |
1,1-difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5F8O2.C2H2F2/c6-1(7)2-14-3(8,4(9,10)11)5(12,13)15-2;1-2(3)4/h;1H2 |
InChI Key |
CCSDBHMAQVTPNE-UHFFFAOYSA-N |
Canonical SMILES |
C=C(F)F.C1(=C(F)F)OC(C(O1)(F)F)(C(F)(F)F)F |
Related CAS |
80879-54-5 |
Origin of Product |
United States |
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